1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a fused ring system combining a cyclopentane ring with a pyrimidine ring, along with a pyrrolidine moiety. Such structural complexity often imparts significant biological and chemical reactivity, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction is known for its efficiency in producing the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, are crucial for achieving high yields and purity on an industrial scale. The choice of solvents and catalysts also plays a significant role in the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties.
Scientific Research Applications
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Employed in the development of corrosion inhibitors and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds are structurally related but contain a nitrile group instead of the pyrrolidine moiety.
Uniqueness
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine is unique due to its specific combination of a pyrimidine ring fused with a cyclopentane ring and a pyrrolidine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N4/c12-8-4-5-15(6-8)11-9-2-1-3-10(9)13-7-14-11/h7-8H,1-6,12H2 |
InChI Key |
HNGHLLXVGOAZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.